REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[C:10]([N:12]([C:14]2[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=2)[CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.CO.N([O-])=O.[Na+].[N-:27]=[N+:28]=[N-].[Na+]>Cl.O.C(OCC)(=O)C>[N:20]([C:17]1[CH:16]=[CH:15][C:14]([N:12]([C:10]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=[C:2]([CH3:1])[N:11]=2)[CH3:13])=[CH:19][CH:18]=1)=[N+:27]=[N-:28] |f:2.3,4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
300 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 0° C. for 0.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at the 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (20-25% ethyl acetate/hexanes) on silica gel
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C=C1)N(C)C1=NC(=NC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.068 mmol | |
AMOUNT: MASS | 19.8 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |